2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Metabolism Nitroreduction Toxicology

Procure Furylfuramide (AF-2) as your definitive Ames test positive control. Validated for TA98, TA100, and WP2uvrA strains without S9 activation at 0.01–0.1 µg/plate—ensuring assay sensitivity and inter-laboratory reproducibility. Unlike Nitrofurazone, AF-2 does not impair fertility or cause fetal malformations at tested doses, isolating genotoxicity from developmental toxicity. Rapidly inactivated by rat and human liver S9 mix within 10 minutes, providing a clean, quantifiable system for cytochrome P450-dependent nitroaromatic metabolism studies. Well-documented transplacental carcinogenicity in young mice supports IVIVE model validation. IARC Group 2B; strictly for R&D use.

Molecular Formula C11H8N2O5
Molecular Weight 248.19 g/mol
CAS No. 3688-53-7
Cat. No. B1674289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
CAS3688-53-7
SynonymsFurylfuramide;  NSC 44973;  NSC 44973;  NSC 44973
Molecular FormulaC11H8N2O5
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)
InChIKeyLYAHJFZLDZDIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water;  soluble in dimethyl formamide, ethanol and methanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for Furylfuramide (CAS 3688-53-7): Evidence-Based Differentiation of a Standard Nitrofuran Mutagen


2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (Furylfuramide, AF-2) is a synthetic nitrofuran derivative [1] with a molecular formula of C11H8N2O5 and a molecular weight of 248.19 g/mol [2]. It appears as an orange crystalline solid with a melting point of 151-152°C and a boiling point of 459.6°C at 760 mmHg . The compound is insoluble in water but exhibits slight solubility in heated methanol and DMSO . Its primary and defining characteristic is its well-documented, potent mutagenicity in the Ames test, for which it serves as a standard positive control compound .

Why Scientific Selection of Furylfuramide (CAS 3688-53-7) Over Other Nitrofurans is Critical for Validated Mutagenicity Assays


Within the nitrofuran class, compounds exhibit a wide spectrum of mutagenic, carcinogenic, and toxicological profiles. Direct substitution of one nitrofuran for another in research or industrial applications is not scientifically valid due to significant differences in their metabolic reduction rates [1], target tissue effects, and interaction with metabolic enzyme systems. For instance, while Furylfuramide is a potent, well-characterized mutagen used as a positive control in standard assays , other nitrofurans like Nitrofurazone show distinct reproductive toxicity profiles [2] and varying degrees of hepatic enzyme modulation [3]. This evidence guide provides the quantitative, comparator-based data required to differentiate Furylfuramide from its closest analogs, ensuring its appropriate and reproducible application in genetic toxicology, environmental mutagenesis, and assay development.

Quantitative Differential Evidence for Furylfuramide (CAS 3688-53-7) Versus Nitrofuran Comparators


Furylfuramide's Lower Metabolic Reduction Rate Compared to Key Nitrofurans

In a comparative study using mouse liver microsomes, Furylfuramide was metabolized approximately 1.2 times less rapidly than the reference compound Nitrofurazone. This reduction rate is a critical determinant of its biological half-life and ultimate toxicity profile, placing it in a distinct kinetic category compared to both slower (e.g., Metronidazole, 200x slower) and faster (e.g., 5-Nitro-2-furaldehyde diacetate, 4x faster) nitrofurans. [1]

Metabolism Nitroreduction Toxicology

Contrasting In Vivo Reproductive Toxicity: Furylfuramide vs. Nitrofurazone

In a multi-generation study on mice, continuous dietary exposure to 0.0125% Furylfuramide did not impair male fertility, in stark contrast to Nitrofurazone, which significantly reduced fertility. Furthermore, no teratogenic effects or malformations were observed in the Furylfuramide-treated group, whereas fetuses in the Nitrofurazone group were smaller compared to controls. [1]

Reproductive Toxicology Teratogenicity In Vivo

Potent and Reliable Ames Test Positive Control: Strain-Specific Sensitivity

Furylfuramide is a validated positive control for the Ames test, demonstrating potent mutagenicity at low concentrations. It is routinely used at 0.1 μg/plate for the TA98 strain and 0.01 μg/plate for the TA100 and WP2uvrA strains to induce a positive response in the absence of metabolic activation (S9 mix). This specific, low-dose response profile provides a reliable benchmark for assay validation and inter-laboratory comparison, a feature not consistently established for all nitrofuran analogs.

Mutagenicity Ames Test Positive Control

Rapid Metabolic Inactivation by Liver Microsomes

The genetic activity of Furylfuramide is rapidly and completely inactivated upon exposure to rat liver microsomal fractions (S9 mix). Incubation for just 10 minutes at 37°C is sufficient for complete deactivation. [1] This is a critical differentiator from more metabolically stable nitrofurans or other mutagens, as it means the compound's potent direct-acting mutagenicity is abolished by standard in vitro metabolic activation systems. Both human and rat cytochrome P450 enzymes are involved in this detoxification pathway. [2]

Drug Metabolism Cytochrome P450 Inactivation

Potent and Well-Documented Carcinogenicity in Animal Models

Furylfuramide has been demonstrated to be a potent carcinogen in vivo. In a study on young mice, administration of Furylfuramide induced a low but statistically significant yield of tumors, confirming its carcinogenic potential beyond in vitro mutagenicity assays. [1] This is in contrast to some other nitrofurans where carcinogenicity data may be less clear or require higher doses. The well-characterized in vivo carcinogenicity of Furylfuramide solidifies its status as a model compound for studying chemical carcinogenesis and for validating in vitro-to-in vivo extrapolation (IVIVE) models for genotoxicants.

Carcinogenicity In Vivo Tumorigenesis

Optimal Research and Industrial Applications for Furylfuramide (CAS 3688-53-7) Based on Differential Evidence


Positive Control for Standardized Ames Mutagenicity Assays

Procure Furylfuramide when a robust, well-characterized, and internationally recognized positive control is required for validating bacterial reverse mutation assays (Ames test). Its defined, low-concentration use in strains TA98, TA100, and WP2uvrA without S9 activation ensures assay sensitivity and provides a reliable benchmark for quality control and inter-laboratory data comparison in genetic toxicology screening.

Investigating P450-Mediated Detoxification Pathways

Utilize Furylfuramide as a model substrate to study cytochrome P450-dependent detoxification of nitroaromatic compounds. Its rapid and complete inactivation by both rat and human liver microsomes (S9 mix) within 10 minutes [1] provides a clean, quantifiable experimental system for assessing enzyme activity, induction/inhibition effects, and species-specific metabolic differences in the context of genotoxicity.

In Vivo Carcinogenesis Studies and IVIVE Model Validation

Select Furylfuramide as a positive control compound for long-term animal carcinogenicity studies, particularly those focused on transplacental or early-life exposure. Its well-documented ability to induce a significant, albeit low, yield of tumors in young mice [2] makes it a valuable tool for validating in vitro-to-in vivo extrapolation (IVIVE) models and for researching the mechanisms linking early-life genotoxic exposure to later-life cancer risk.

Distinguishing Genotoxicity from Reproductive Toxicity

Employ Furylfuramide in comparative toxicology studies where the goal is to isolate the effects of genotoxicity from those of overt reproductive or developmental toxicity. Unlike other nitrofurans such as Nitrofurazone, Furylfuramide has been shown in multi-generation animal studies to not impair fertility or cause fetal malformations at tested doses [3], allowing researchers to attribute observed genetic effects to its mutagenic potential rather than systemic or organ-specific toxicity.

Technical Documentation Hub

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